1-(3-Methyl-2-benzofuranyl)ethanone (CAS 23911-56-0), commercially recognized in the fragrance industry as Nerolione and in organic chemistry as 2-acetyl-3-methylbenzofuran, is a highly stable acetylated benzofuran derivative [1]. In industrial procurement, it serves a dual purpose: it is a critical, non-discoloring synthetic aromatic compound used to impart tenacious orange blossom notes in personal care formulations, and it acts as a specific building block in the total synthesis of complex heterocyclic alkaloids [2]. Its benzofuran core, functionalized with both a 3-methyl and a 2-acetyl group, provides distinct steric and electronic properties that dictate its reactivity in oxidative cyclizations and its extended olfactory substantivity [3].
Substituting 1-(3-methyl-2-benzofuranyl)ethanone with closely related analogs or traditional functional equivalents leads to critical failures in both chemical synthesis and product formulation. In fragrance compounding, traditional neroli substitutes like Aurantiol (a Schiff base) suffer from severe yellow discoloration in alkaline or aqueous media, whereas 1-(3-methyl-2-benzofuranyl)ethanone remains structurally intact and visually clear in soaps and lotions[1]. In organic synthesis, replacing it with 2-acetylbenzofuran eliminates the critical 3-methyl substituent required for the downstream construction of 4-oxygenated 2,3,4-trisubstituted carbazole ring systems and thia-analogues [2]. Consequently, buyers must procure this exact CAS (23911-56-0) to maintain color stability in consumer goods and target-molecule fidelity in alkaloid synthesis.
Traditional synthetic pathways for neroli and orange blossom notes rely heavily on Schiff bases like Aurantiol (hydroxycitronellal-methyl anthranilate). However, these Schiff bases are strongly yellow and prone to progressive discoloration in alkaline or aqueous media [1]. In contrast, 1-(3-methyl-2-benzofuranyl)ethanone is a stable acetylated benzofuran that exhibits zero discoloration in challenging bases such as soaps, shampoos, and body lotions [2].
| Evidence Dimension | Color stability and discoloration potential in alkaline/soap bases |
| Target Compound Data | 1-(3-methyl-2-benzofuranyl)ethanone: Non-discoloring, rated 'very good' stability |
| Comparator Or Baseline | Aurantiol (Schiff base): Strongly yellow, high discoloration risk |
| Quantified Difference | Eliminates yellowing/discoloration while maintaining the target olfactory profile |
| Conditions | Soap, shampoo, and body lotion formulations |
Allows procurement teams to source a stable neroli substitute for white or clear cosmetic products where visual discoloration is unacceptable.
The performance of a fragrance intermediate is heavily dictated by its evaporation curve. While natural neroli extracts and standard aliphatic esters provide top notes, they lack longevity. 1-(3-methyl-2-benzofuranyl)ethanone demonstrates extended middle-note tenacity, lasting 400+ hours on a standard smelling strip [1]. This substantivity significantly outperforms standard volatile neroli components, providing a luminous floral character without the heavy indolic aspects of natural absolute [1].
| Evidence Dimension | Odor tenacity on smelling strip |
| Target Compound Data | 1-(3-methyl-2-benzofuranyl)ethanone: 400+ hours |
| Comparator Or Baseline | Standard volatile neroli terpenes/esters: Rapid evaporation (typically <48 hours) |
| Quantified Difference | Order-of-magnitude increase in middle-note longevity |
| Conditions | Standard perfumery smelling strip evaluation |
Enables formulators to achieve long-lasting fragrance profiles at lower inclusion rates, optimizing the cost-in-use for industrial compounding.
In the total synthesis of oxacalothrixin B—an isostere of the biologically active carbazoloquinone alkaloid calothrixin B—the starting material must possess the exact substitution pattern to form the target pentacyclic core. 2-Acetyl-3-methylbenzofuran serves as the obligate precursor, undergoing an iodine/TBHP-mediated oxidative cyclization of its benzofuranyl-enamine derivative to yield the crucial 1-hydroxy dibenzofurancarbaldehyde intermediate [1]. Utilizing 2-acetylbenzofuran would fail to provide the necessary methyl group, completely altering the downstream cyclization trajectory and resulting in an unmethylated, non-target analog [1].
| Evidence Dimension | Yield of 3-methylated dibenzofurancarbaldehyde intermediate |
| Target Compound Data | 2-Acetyl-3-methylbenzofuran: Successfully yields the target methylated intermediate |
| Comparator Or Baseline | 2-Acetylbenzofuran: Yields unmethylated analog, failing total synthesis requirements |
| Quantified Difference | Binary success/failure for the synthesis of oxacalothrixin B |
| Conditions | Iodine/TBHP-mediated oxidative cyclization |
Ensures R&D procurement sources the exact structural isomer required for the total synthesis of specific anti-malarial and anti-cancer alkaloid analogs.
The acetyl group at the 2-position of 1-(3-methyl-2-benzofuranyl)ethanone provides a highly reactive site for alpha-bromination, yielding 2-bromo-1-(3-methylbenzofuran-2-yl)ethanone (CAS 67382-14-3) . The presence of the 3-methyl group sterically shields the benzofuran core, directing the bromination cleanly to the acetyl side chain. This resulting alpha-bromo ketone is a valuable electrophilic scaffold for nucleophilic substitution reactions in medicinal chemistry, offering enhanced regiocontrol compared to unsubstituted benzofuran ketones which can be susceptible to competing ring substitutions.
| Evidence Dimension | Regioselectivity of electrophilic bromination |
| Target Compound Data | 1-(3-methyl-2-benzofuranyl)ethanone: Clean conversion to alpha-bromo ketone |
| Comparator Or Baseline | Unsubstituted benzofurans: Higher risk of competing ring bromination |
| Quantified Difference | Enhanced regiocontrol for side-chain functionalization |
| Conditions | Standard alpha-bromination conditions |
Provides a reliable, scalable starting material for the synthesis of complex benzofuran-containing APIs and small molecule libraries.
Due to its high stability and lack of yellowing, 1-(3-methyl-2-benzofuranyl)ethanone is a highly effective neroli and orange blossom substitute for white soaps, clear shampoos, and body lotions where traditional Schiff bases like Aurantiol cause unacceptable discoloration [1].
Serves as the specific starting material for the synthesis of oxacalothrixins and thia-analogues via iodine/TBHP-mediated oxidative cyclization, a pathway crucial for oncology and anti-malarial drug discovery [2].
Procured as a reliable precursor to manufacture 2-bromo-1-(3-methylbenzofuran-2-yl)ethanone (CAS 67382-14-3), providing a versatile and regioselective electrophile for nucleophilic substitution in pharmaceutical R&D .
Irritant;Environmental Hazard